molecular formula C19H19ClN6O2 B2759262 N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396848-72-8

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2759262
CAS No.: 1396848-72-8
M. Wt: 398.85
InChI Key: ASDKXYGQQQGISP-UHFFFAOYSA-N
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Description

N1-(5-Chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group and a pyrazin-2-yl-substituted piperidin-4-ylmethyl moiety. Oxalamides are known for their versatility in drug design due to their hydrogen-bonding capacity and conformational rigidity, which enhance target binding .

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-15-2-1-14(10-21)16(9-15)25-19(28)18(27)24-11-13-3-7-26(8-4-13)17-12-22-5-6-23-17/h1-2,5-6,9,12-13H,3-4,7-8,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDKXYGQQQGISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 5-chloro-2-cyanophenyl, can be synthesized through chlorination of 2-cyanophenyl using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Synthesis of the Pyrazine-Piperidine Intermediate: The pyrazine ring is introduced via a nucleophilic substitution reaction, where pyrazine is reacted with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reaction: The final step involves coupling the chlorinated phenyl intermediate with the pyrazine-piperidine intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitrile groups to amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its target molecules.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound features a cyanophenyl group, whereas antiviral analogues use 4-chlorophenyl.
  • The pyrazin-2-yl-piperidine moiety in the target differs from the thiazole-piperidine/pyrrolidine systems in analogues. Pyrazine’s nitrogen-rich structure could influence solubility and target interactions .

Umami Flavoring Agents ():

Compound Name (FL-no.) Substituents (R1/R2) NOEL (mg/kg/day) Safety Margin (Europe/USA)
S336 (16.099) 2,4-Dimethoxybenzyl / Pyridin-2-yl-ethyl 100 >33 million
FL-no: 16.100 2-Methoxy-4-methylbenzyl / 5-Me-Pyridin-2-yl-ethyl 100 500 million
FL-no: 16.101 2-Methoxy-4-methylbenzyl / Pyridin-2-yl-ethyl 100 500 million

Comparison with Target Compound :

  • Flavoring agents prioritize low toxicity and high metabolic stability , whereas antiviral compounds focus on target affinity and bioavailability .
  • The target’s chloro-cyanophenyl group contrasts with the methoxybenzyl groups in flavoring agents, which are optimized for rapid metabolism without hydrolysis .

Comparative Analysis of Physicochemical Properties

Physicochemical Data ():

Property Target Compound (Inferred) Antiviral Compound 13 Flavoring Agent S336
Molecular Weight ~450–500 Da 478.14 Da 437.30 Da
LogP (Predicted) Moderate (~2.5–3.5) 3.1 (Calculated) 2.8 (Calculated)
H-Bond Acceptors 7 6 8
Solubility Low (Cyanophenyl) Moderate (Thiazole) High (Methoxy groups)

Key Insights :

  • The target’s cyanophenyl group may reduce solubility compared to methoxy-containing flavoring agents.
  • Antiviral compounds exhibit moderate yields (36–55%) and high purity (>90%), suggesting robust synthetic protocols .

Toxicological and Metabolic Considerations

  • Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, minimizing systemic exposure .
  • Safety Margins : Flavoring agents have safety margins >1 million due to low exposure levels (0.0002 μg/kg/day). Antiviral compounds prioritize efficacy over chronic toxicity, necessitating distinct safety profiles .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various research studies, and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O3C_{19}H_{21}ClN_4O_3. Its structure includes a chloro-substituted phenyl ring, a cyano group, and an oxalamide moiety linked to a pyrazin-piperidine derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxalamide linkage may enhance binding affinity, while the piperidine moiety is known for various bioactivities, including analgesic and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

  • Antimicrobial Activity: Compounds featuring piperidine and oxalamide moieties have shown significant antibacterial properties against various strains.
  • Enzyme Inhibition: Potential inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.
  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study evaluated the antibacterial effects of similar compounds against common pathogens. The results indicated that derivatives containing the oxalamide structure exhibited moderate to strong activity against Salmonella typhi and Staphylococcus aureus.

CompoundTarget BacteriaActivity Level
Compound ASalmonella typhiStrong
Compound BStaphylococcus aureusModerate

Enzyme Inhibition

The enzyme inhibition potential was assessed through in vitro assays. The compound showed promising results in inhibiting AChE, which is relevant for Alzheimer's treatment.

EnzymeIC50 Value (µM)
Acetylcholinesterase12.5

Antitumor Activity

In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent.

Case Studies

Several case studies focused on structurally related compounds have provided insights into the biological activity of this compound:

  • Study on Piperidine Derivatives : This study found that piperidine-containing compounds exhibited significant anti-inflammatory and analgesic effects in animal models, supporting the hypothesis that similar derivatives might possess comparable activities.
  • Oxalamide Compounds : Research on oxalamide derivatives highlighted their role in modulating enzyme activity, particularly in metabolic pathways associated with cancer progression.

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